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Abstract

This technical guide provides a comprehensive overview of 5-Methylquinoline-4-
carbaldehyde, a heterocyclic aromatic aldehyde. While specific data for this compound is not
readily available in public databases, this document extrapolates its physicochemical
properties, potential synthetic routes, and likely biological activities based on the well-
established chemistry of quinoline derivatives. This guide is intended to serve as a foundational
resource for researchers interested in the potential applications of this and similar molecules in
medicinal chemistry and materials science.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide
array of applications, most notably in the field of pharmacology. The quinoline scaffold is a key
structural component in numerous approved drugs, exhibiting a broad spectrum of biological
activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties[1].
The introduction of various functional groups onto the quinoline ring system allows for the fine-
tuning of its chemical and biological characteristics. The carbaldehyde group, in particular,
serves as a versatile synthetic handle for the construction of more complex molecular
architectures. This guide focuses on the specific isomer, 5-Methylquinoline-4-carbaldehyde,
providing a theoretical framework for its study.
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Physicochemical Properties (Predicted)

Direct experimental data for 5-Methylquinoline-4-carbaldehyde is limited. However, its

properties can be predicted based on its constituent parts: a 5-methylquinoline core and a 4-

carbaldehyde group.

Property Predicted Value Basis for Prediction
Based on the chemical
Molecular Formula C11HsaNO
structure
] Calculated from the molecular
Molecular Weight 171.19 g/mol
formula
) Not found in public chemical
InChiKey Not available
databases
) Not found in public chemical
CAS Number Not available

databases

Likely a solid at room

Typical for similar aromatic

Appearance

temperature aldehydes

N Expected to be soluble in Based on the aromatic and

Solubility ] )

organic solvents aldehydic nature

- ) Extrapolated from similar
Boiling Point > 300 °C o o
quinoline derivatives
] ] Likely in the range of 100-150 Based on related substituted

Melting Point

°C

quinolines

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for 5-Methylquinoline-4-carbaldehyde is not

currently available. However, a plausible and efficient synthetic route would involve the

formylation of 5-methylquinoline. Several standard formylation reactions are applicable to

aromatic systems and could likely be adapted for this purpose.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
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The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich
aromatic compounds and has been successfully applied to various heterocyclic systems[2].
This reaction typically employs a Vilsmeier reagent, generated in situ from phosphoryl chloride
(POCI3) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Reaction Scheme:

Reactants
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Caption: Proposed synthesis of 5-Methylquinoline-4-carbaldehyde via the Vilsmeier-Haack
reaction.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 5-Methylquinoline-4-
carbaldehyde based on the Vilsmeier-Haack reaction. Note: This protocol has not been
experimentally validated and should be adapted and optimized with appropriate safety
precautions in a laboratory setting.

» Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask
equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous
N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Add
phosphoryl chloride (POCIs) (1.2 equivalents) dropwise to the DMF with vigorous stirring,
ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to
allow for the formation of the Vilsmeier reagent.
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e Reaction with 5-Methylquinoline: Dissolve 5-methylquinoline (1 equivalent) in a minimal
amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0
°C.

» Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by thin-
layer chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it
slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium
bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt.

o Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.qg.,
ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can
be purified by column chromatography on silica gel using an appropriate eluent system (e.g.,
a gradient of ethyl acetate in hexane).

o Characterization: The structure of the purified 5-Methylquinoline-4-carbaldehyde should be
confirmed by standard analytical techniques, including *H NMR, 13C NMR, IR spectroscopy,
and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 5-Methylquinoline-4-carbaldehyde has not been
reported, the broader class of quinoline carbaldehydes has demonstrated a range of biological
effects, including antimicrobial and anticancer activities[3][4]. The aldehyde functional group is
reactive and can participate in the formation of Schiff bases with biological amines, which could
be a potential mechanism of action.

Hypothetical Mechanism of Action in Cancer

Many quinoline derivatives exert their anticancer effects through the inhibition of key cellular
processes. A plausible, though hypothetical, signaling pathway that could be targeted by 5-
Methylquinoline-4-carbaldehyde is the PI3K/Akt/mTOR pathway, which is frequently
dysregulated in cancer.
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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by 5-
Methylquinoline-4-carbaldehyde.

Experimental Workflow for Biological Evaluation

To investigate the potential biological activities of 5-Methylquinoline-4-carbaldehyde, a
structured experimental workflow is necessary.
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Caption: A logical workflow for the synthesis and biological evaluation of 5-Methylquinoline-4-
carbaldehyde.

Conclusion

5-Methylquinoline-4-carbaldehyde represents an intriguing yet underexplored member of the
quinoline family. This technical guide provides a theoretical foundation for its synthesis,
characterization, and potential biological evaluation. The proposed synthetic route via the
Vilsmeier-Haack reaction offers a practical starting point for its preparation. Furthermore, the
extrapolation of its biological activity based on related compounds suggests that it may hold
promise as a scaffold for the development of novel therapeutic agents. Further experimental
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investigation is warranted to validate these hypotheses and to fully elucidate the chemical and
biological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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